molecular formula C7H6ClN3O2 B2864148 Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride CAS No. 1820735-11-2

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride

Cat. No.: B2864148
CAS No.: 1820735-11-2
M. Wt: 199.59
InChI Key: XPYKSQQPQRNPHJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrazine derivatives with imidazole under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production. The purification process often includes crystallization and recrystallization to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride stands out due to its unique structural features and versatile biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

imidazo[1,2-a]pyrazine-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-6-9-2-4-10(6)3-1-8-5;/h1-4H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYKSQQPQRNPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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